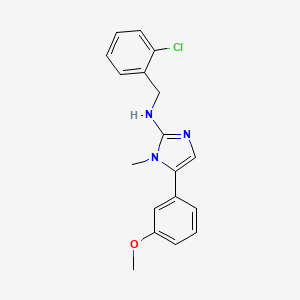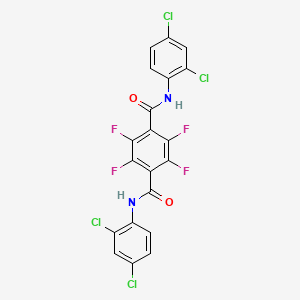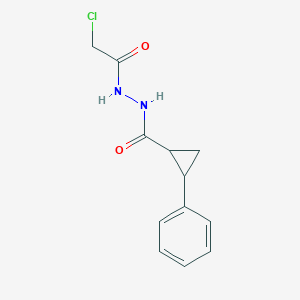
N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a methoxyphenyl group, and a methyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 3-methoxybenzyl chloride.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorobenzyl)-1H-imidazol-2-amine
- 5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
- N-(2-chlorobenzyl)-5-phenyl-1-methyl-1H-imidazol-2-amine
Uniqueness
N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of both chlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C18H18ClN3O |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-22-17(13-7-5-8-15(10-13)23-2)12-21-18(22)20-11-14-6-3-4-9-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,21) |
Clé InChI |
KEXCJFCOJYTHOM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1NCC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11564367.png)
![(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11564368.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11564371.png)
![(5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11564390.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564398.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11564425.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11564427.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564428.png)
![1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone](/img/structure/B11564436.png)
![N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11564441.png)
![(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11564442.png)

![6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11564447.png)
